![molecular formula C14H14O4 B073374 Lomatin CAS No. 1147-25-7](/img/structure/B73374.png)
Lomatin
Overview
Description
Lomatin is a synthetic chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinolone derivatives and has shown promising results in various studies.
Scientific Research Applications
Mass Spectra Analysis
Lomatin's fragmentation behavior and its derivatives were studied, revealing two distinct fragmentation pathways: one leading to the aromatization of the chroman ring and the other to its fission. This aligns with observations by other researchers and suggests probable fragmentation mechanisms (Shipchandler & Soine, 1968).
Absolute Configuration Determination
Research has determined the absolute configuration of lomatin C-3′ esters as (R) by exciton chirality in the infrared region and chemical correlation. This was confirmed through a single crystal X-ray study of acetyllomatin, establishing its importance in structural analysis (Buendía-Trujillo et al., 2014).
Chemical Composition Studies
Lomatin was analyzed as part of a study comparing the chemical composition of different plant roots. This study highlights the distinct chemical identities of these plants, emphasizing lomatin's unique chemical profile (Seshadri & Sood, 1967).
Structural Analysis of Dimers
An investigation into the structure of dimers formed from lomatin revealed specific spectral evidence of benzodipyran units rearrangement. This research contributes to understanding the chemical reactions and potential applications of lomatin in various fields (Kamat et al., 1976).
Enantioselective Total Synthesis
The highly enantioselective synthesis of (-)-(3'S)-lomatin from 7-hydroxycoumarin showcases the potential for efficient and precise synthetic routes, crucial for pharmaceutical and chemical research (Page et al., 2009).
properties
IUPAC Name |
9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSHBYQGQRPVNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346516 | |
Record name | (±)-Lomatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lomatin | |
CAS RN |
1147-25-7 | |
Record name | (±)-Lomatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601346516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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